(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin core, a cyano group, and a cyclopentylamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin core, followed by the introduction of the phenoxy and cyano groups. The final step involves the formation of the cyclopentylamide moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidin derivatives and cyano-substituted amides. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
The uniqueness of (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide lies in its combination of functional groups and its specific molecular structure. This combination allows for unique interactions with biological targets and distinct chemical reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H23ClN4O3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-15-6-5-11-30-22(15)29-24(33-19-9-10-21(26)16(2)12-19)20(25(30)32)13-17(14-27)23(31)28-18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8H2,1-2H3,(H,28,31)/b17-13+ |
InChI Key |
TZJKYCXVKYJFEY-GHRIWEEISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCCC3)OC4=CC(=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCCC3)OC4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
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